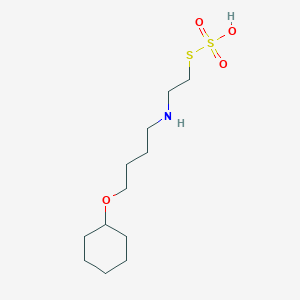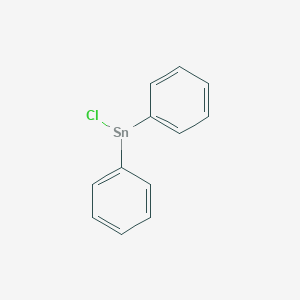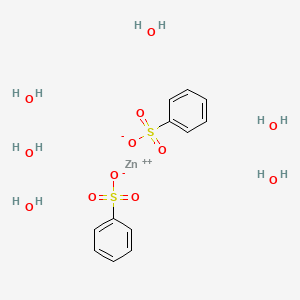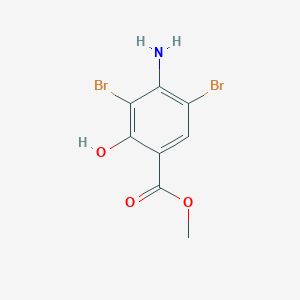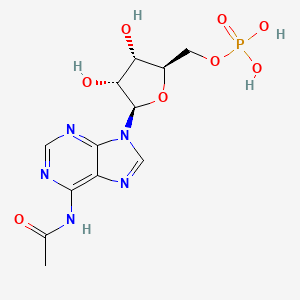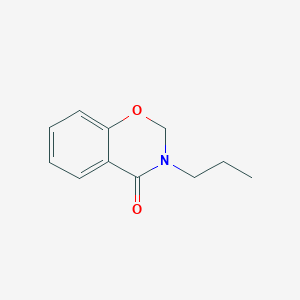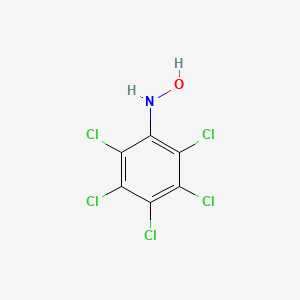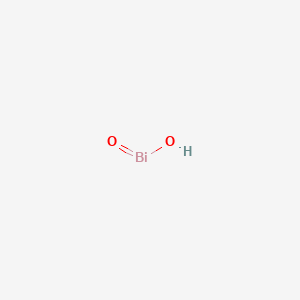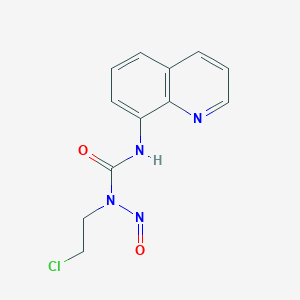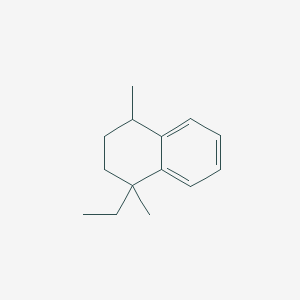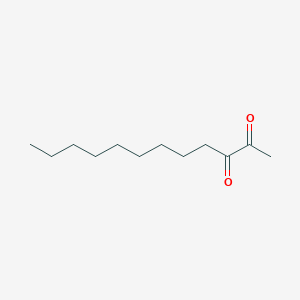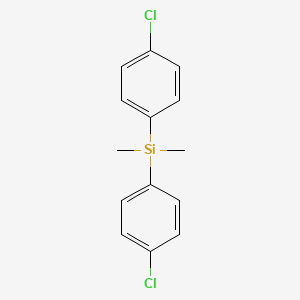
Bis(4-chlorophenyl)-dimethyl-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-chlorophenyl)-dimethyl-silane is an organosilicon compound characterized by the presence of two 4-chlorophenyl groups attached to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-chlorophenyl)-dimethyl-silane typically involves the reaction of 4-chlorophenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
2C6H4ClMgBr+Si(CH3)2Cl2→(C6H4Cl)2Si(CH3)2+2MgBrCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or platinum complexes, can also enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.
Reduction Reactions: The compound can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include various substituted phenyl silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes with modified substituents.
Applications De Recherche Scientifique
Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.
Mécanisme D'action
The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-chlorophenyl) sulfone: Similar in structure but contains a sulfone group instead of a silane group.
Bis(4-chlorophenyl) disulfide: Contains a disulfide linkage instead of a silane group.
4,4’-Dichlorodiphenyl sulfone: Another related compound with a sulfone group.
Uniqueness
Bis(4-chlorophenyl)-dimethyl-silane is unique due to its silicon-based core, which imparts distinct chemical properties compared to sulfur-based analogs. The presence of the dimethylsilane group allows for unique reactivity and stability, making it valuable in applications requiring high thermal and chemical resistance.
Propriétés
Numéro CAS |
18414-47-6 |
|---|---|
Formule moléculaire |
C14H14Cl2Si |
Poids moléculaire |
281.2 g/mol |
Nom IUPAC |
bis(4-chlorophenyl)-dimethylsilane |
InChI |
InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
Clé InChI |
BTTWFQLGBPPYPU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


